molecular formula C21H15NO5 B2433574 2-[4-(7-Methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]ethanenitrile CAS No. 898430-35-8

2-[4-(7-Methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]ethanenitrile

Cat. No. B2433574
CAS RN: 898430-35-8
M. Wt: 361.353
InChI Key: YNLFYXMNWQYECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(7-Methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]ethanenitrile, also known as MBF-MEOX or MBF-MOX, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromone derivatives and has been studied extensively for its biological properties.

Scientific Research Applications

Synthetic Routes and Derivatives

  • The compound has been used in the synthesis of various substituted derivatives. For instance, the reaction of 6-methoxybenzo[b]furan-3(2H)-one with 2-aryl-1,1-dicyanoethylenes leads to the formation of dibenzofuran derivatives, which are structurally related to 2-[4-(7-Methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]ethanenitrile (Shestopalov & Naumov, 2003).

Chemical Properties and Reactions

  • Research on related benzofuran derivatives has explored their various chemical properties and reactions. For example, the Perkin cyclization of certain alkanoic acids leads to the formation of benzofuran derivatives (Kowalewska & Kwiecień, 2008).

Biological Activities

  • Studies have shown that dibenzofuran- and carbazole-substituted oximes, which share structural similarities with this compound, possess cytotoxic and antiplatelet activities (Wang, Chen, Kuo, & Liao, 2004).

Synthesis of Bioactive Compounds

  • The compound has been used in the synthesis of potentially bioactive compounds. This includes reactions with various reagents leading to the formation of different biologically active molecules (Abdel Hafez, Ahmed, & Haggag, 2001).

Mechanistic Studies

  • Mechanistic studies on reactions involving similar compounds, such as chromium carbene complexes with acetylenes, have been conducted to understand the formation of furan and related structures (Mccallum, Kunng, Gilbertson, & Wulff, 1988).

properties

IUPAC Name

2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO5/c1-12-8-18-14(10-17(12)25-7-6-22)15(11-20(23)26-18)19-9-13-4-3-5-16(24-2)21(13)27-19/h3-5,8-11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLFYXMNWQYECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OCC#N)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.